molecular formula C15H8F6O2 B1323000 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 177733-57-2

3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No. B1323000
M. Wt: 334.21 g/mol
InChI Key: CQHZXIFZCHSGIU-UHFFFAOYSA-N
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Description

The compound of interest, 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid, is a biphenyl derivative with trifluoromethyl groups and a carboxylic acid functional group. This structure suggests potential reactivity typical of carboxylic acids and the influence of the electron-withdrawing trifluoromethyl groups on its chemical behavior.

Synthesis Analysis

The synthesis of related compounds often involves the formation of carbon-carbon bonds or the functionalization of existing aromatic rings. For instance, the synthesis of 1,3,5-tricarbonyl derivatives by condensation of 1,3-bis(silyl enol ethers) with acid chlorides demonstrates the reactivity of carboxylic acid derivatives under mild conditions . Although not directly related to the synthesis of the compound , this method highlights the potential for creating complex structures from simpler carboxylic acid derivatives.

Molecular Structure Analysis

The molecular structure of biphenyl derivatives can be quite complex, with the potential for various substituents to influence the overall geometry and electronic properties. For example, the study of tris(5-bromo-2-methoxyphenyl)bismuth dicarboxylates reveals the impact of substituents on the coordination geometry around a central atom . While this study does not directly analyze 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid, it provides insight into how substituents can affect molecular structure.

Chemical Reactions Analysis

The presence of carboxylic acid groups in a molecule opens up a range of possible chemical reactions. For example, the ortho-substituent on phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines, leading to amidation . This suggests that the carboxylic acid group in the compound of interest could also participate in similar condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are greatly influenced by its functional groups and overall structure. For instance, the nonlinear optical properties of a pyrazole derivative were attributed to the small energy gap between the frontier molecular orbitals . Although this compound is not the same as 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid, the study indicates how molecular structure can affect physical properties like optical activity.

Scientific Research Applications

Catalyst and Polymer Synthesis

  • Catalytic Applications : 2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, is utilized as a catalyst in dehydrative amidation between carboxylic acids and amines, showing the potential for similar compounds like 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid in catalysis (Wang, Lu, & Ishihara, 2018).
  • Polymer Synthesis : Novel poly(amide-imide)s with trifluoromethyl and chloride substituents, including similar structures to 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid, have been synthesized for their thermal, dielectric, and optical properties (Liu et al., 2017).

Chemical Synthesis and Characterization

  • Synthesis of Novel Compounds : Research includes the synthesis of novel fluorinated aromatic diamine monomers using compounds with similar structural elements, indicating the potential utility of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid in creating new chemical entities (Yin et al., 2005).
  • Optical and Electrochemical Properties : Studies on expanded porphyrins substituted with similar structures show potential applications in optical and electrochemical fields, suggesting possible research pathways for the chemical (Kang et al., 2008).

Biotechnological Applications

  • Bioreduction Processes : The compound has potential applications in bioreduction processes, as indicated by research on Burkholderia cenocepacia in the stereoselective reduction of similar compounds, which might lead to pharmaceutical applications (Yu et al., 2018).

Material Science and Engineering

  • Advanced Material Development : Research on poly(ether ketone)s with side groups similar to 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid showcases its potential in developing materials with unique solubilities and thermal properties, which could be relevant for engineering applications (Kawaguchi & Morikawa, 2018)

Safety And Hazards

The safety data sheet for a related compound, “3,5-BIS(TRIFLUOROMETHYL)HYDROCINNAMIC ACID”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F6O2/c16-14(17,18)11-5-10(6-12(7-11)15(19,20)21)8-2-1-3-9(4-8)13(22)23/h1-7H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHZXIFZCHSGIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629606
Record name 3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid

CAS RN

177733-57-2
Record name 3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Wang - ChemInform, 2016 - scholar.archive.org
1. General Information S2 2. General procedure for the preparation of substrates 2c-e S2 3. General procedure for the preparation of substrates 2g-i S4 4. General procedure for the …
Number of citations: 2 scholar.archive.org

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